(3-Chloropropyl)-(4-fluorophenyl)amine
Description
(3-Chloropropyl)-(4-fluorophenyl)amine is a secondary amine characterized by a 4-fluorophenyl group attached to a 3-chloropropyl chain. This compound is primarily documented as a process-related impurity in the synthesis of the antiarrhythmic drug dronedarone hydrochloride. It forms during the reaction of phenol with N-(3-chloropropyl)amine and subsequent hydrogenation and sulfonylation steps .
Properties
Molecular Formula |
C9H11ClFN |
|---|---|
Molecular Weight |
187.64 g/mol |
IUPAC Name |
N-(3-chloropropyl)-4-fluoroaniline |
InChI |
InChI=1S/C9H11ClFN/c10-6-1-7-12-9-4-2-8(11)3-5-9/h2-5,12H,1,6-7H2 |
InChI Key |
UANWVCQTQISVRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NCCCCl)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares (3-Chloropropyl)-(4-fluorophenyl)amine with structurally analogous amines, focusing on molecular properties, substituent effects, and applications.
Structural and Molecular Properties
Key Observations:
- Substituent Effects on Molar Mass: The introduction of bulkier groups (e.g., bromine in ) increases molar mass significantly compared to chlorine or fluorine analogs.
- Electronic Effects: The 4-fluorophenyl group in the target compound is electron-withdrawing, reducing amine basicity compared to non-fluorinated analogs.
- Steric Considerations: Compounds with branched or cyclic substituents (e.g., piperidine in ) exhibit increased steric hindrance, which may affect reactivity or binding interactions.
Case Studies in Drug Development
- Antipsychotic Drug Synthesis: Analogous chloropropylamines, such as 1-(3-chloropropyl)-4-(2-hydroxyethyl)piperazine, are intermediates in antipsychotics (e.g., phenothiazine derivatives) . Here, the chloropropyl chain facilitates amine coupling, while fluorophenyl groups (as in the target compound) could modulate receptor affinity.
- SAR Insights: The 4-fluorophenyl group’s electron-withdrawing nature may enhance binding to aromatic pockets in target proteins, but excessive steric bulk (e.g., bromine in ) could disrupt interactions .
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